molecular formula C13H13FN4O B2762570 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone CAS No. 2034307-03-2

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone

Cat. No.: B2762570
CAS No.: 2034307-03-2
M. Wt: 260.272
InChI Key: FEAILGMQYXYTSX-UHFFFAOYSA-N
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Description

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone is a synthetic organic molecule that features a triazole ring, an azetidine ring, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling with the Phenyl Group: The final step involves coupling the triazole-azetidine intermediate with a 3-fluoro-4-methylphenyl group, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where triazole and azetidine derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring is known for its ability to bind to metal ions, which could be relevant in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-fluorophenyl)methanone
  • (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-chloro-4-methylphenyl)methanone
  • (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-fluoro-4-ethylphenyl)methanone

Uniqueness

The unique combination of the triazole and azetidine rings with the 3-fluoro-4-methylphenyl group gives (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone distinct chemical and biological properties

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O/c1-9-2-3-10(6-12(9)14)13(19)17-7-11(8-17)18-5-4-15-16-18/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAILGMQYXYTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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